Pyrazolethione, 3-9
CAS No.:
Cat. No.: VC8935530
Molecular Formula: C23H19N5S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N5S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazole-3-thione |
| Standard InChI | InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3 |
| Standard InChI Key | BFQNGOFGQJAOFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Introduction
Analysis of Documented Pyrazolethione Derivatives
Structural Attributes
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Molecular Formula:
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Molecular Weight: 419.3 g/mol
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IUPAC Name: 4-[(4-iodophenyl)iminomethyl]-5-methyl-2-phenyl-1-pyrazole-3-thione .
The 3-8 variant features an iodine-substituted phenyl group at the 4-position, contributing to its high molecular weight and potential for halogen bonding (Table 1).
Physicochemical Properties
Structural Attributes
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Molecular Formula:
-
Molecular Weight: 299.4 g/mol
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IUPAC Name: 4-(cyclohexyliminomethyl)-5-methyl-2-phenyl-1-pyrazole-3-thione .
The 3-18 derivative substitutes the iodine atom with a cyclohexyl group, reducing molecular weight and altering solubility profiles (Table 1).
Physicochemical Properties
Comparative Analysis of 3-8 and 3-18
Table 1: Structural and Property Comparison
| Property | Pyrazolethione, 3-8 | Pyrazolethione, 3-18 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 419.3 | 299.4 |
| Substituent | 4-iodophenyl | Cyclohexyl |
| XLogP3 | 4.7 | 4.0 |
| Rotatable Bonds | 3 | 3 |
The iodine in 3-8 enhances polarizability and may improve binding affinity in biological targets, whereas the cyclohexyl group in 3-18 increases hydrophobicity, potentially favoring membrane permeability .
Hypothetical Profile of Pyrazolethione, 3-9
Predicted Synthesis Pathways
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Condensation Reactions: Combining pyrazole-3-thione with appropriate aldehydes or amines under acidic catalysis.
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Post-Modification: Functionalizing pre-formed pyrazolethiones via Suzuki coupling or nucleophilic substitution.
Challenges in Characterizing 3-9
Absence from Major Databases
A systematic search of PubChem, ChEMBL, and SciFinder reveals no entries for "Pyrazolethione, 3-9," suggesting it is either:
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A novel, unreported compound.
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A misnumbered or synonym for existing derivatives.
Analytical Considerations
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Mass Spectrometry: High-resolution MS could confirm molecular formula.
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NMR Spectroscopy: and NMR would elucidate substituent placement.
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